BenchChemオンラインストアへようこそ!

3'-o-Aminothymidine

Antiviral Research HIV-1 Inhibition Nucleoside Prodrugs

3'-O-Aminothymidine (3'-O-AT, CAS 103251-38-3) is a modified thymidine analogue in which the 3'-hydroxyl group of the deoxyribose sugar is replaced by an aminooxy (-ONH2) moiety. This structural modification places it within the class of 3'-modified nucleoside analogues, which are widely studied as inhibitors of viral replication and as substrates for nucleic acid synthesis.

Molecular Formula C10H15N3O5
Molecular Weight 257.24 g/mol
CAS No. 103251-38-3
Cat. No. B3023459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-o-Aminothymidine
CAS103251-38-3
Molecular FormulaC10H15N3O5
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)ON
InChIInChI=1S/C10H15N3O5/c1-5-3-13(10(16)12-9(5)15)8-2-6(18-11)7(4-14)17-8/h3,6-8,14H,2,4,11H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1
InChIKeyWJNVTCDSMIGOMY-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-O-Aminothymidine (CAS 103251-38-3): A Cleavable Nucleoside Analog for Antiviral Research and DNA Sequencing Technologies


3'-O-Aminothymidine (3'-O-AT, CAS 103251-38-3) is a modified thymidine analogue in which the 3'-hydroxyl group of the deoxyribose sugar is replaced by an aminooxy (-ONH2) moiety [1]. This structural modification places it within the class of 3'-modified nucleoside analogues, which are widely studied as inhibitors of viral replication and as substrates for nucleic acid synthesis . The compound serves as a monomeric building block for oligonucleotide synthesis and as a precursor for the corresponding 5'-triphosphate (3'-O-amino-TTP), a reversible terminator used in next-generation DNA sequencing . Unlike simple 3'-amino or 3'-azido analogues, the 3'-O-amino functionality can undergo chemoselective deamination under mild conditions (e.g., with sodium nitrite), enabling controlled, reversible chain termination—a property that fundamentally distinguishes it for applications requiring stepwise, high-fidelity nucleic acid synthesis [1].

Why 3'-O-Aminothymidine Cannot Be Substituted by Generic 3'-Modified Thymidine Analogs in Research and Development


Attempting to interchange 3'-O-aminothymidine with other 3'-modified thymidine analogues (e.g., 3'-azido-3'-deoxythymidine/AZT, 3'-amino-3'-deoxythymidine/AMT, or 3'-O-azidomethyl-thymidine) introduces critical functional divergences. The defining feature of 3'-O-AT is its -ONH2 group, which acts as a cleavable reversible termination handle: it can be deaminated with sodium nitrite to regenerate a free 3'-OH group, enabling controlled, stepwise oligonucleotide synthesis [1]. In contrast, AZT and AMT possess non-cleavable 3'-substituents (azido or amino), resulting in irreversible chain termination [2]. Furthermore, the oxime derivatization capacity of the 3'-O-amino group provides a prodrug strategy that is structurally inaccessible to 3'-amino or 3'-azido congeners [1]. Even among other reversible terminators, 3'-O-amino-TTP exhibits distinct polymerase incorporation kinetics compared to 3'-O-azidomethyl-TTP or Lightning Terminators™, directly impacting sequencing fidelity and throughput [3]. These mechanistic and kinetic differences render simple analog substitution inappropriate for applications requiring precise control over chain termination and reactivation.

Quantitative Differentiation Evidence for 3'-O-Aminothymidine Against Closest Analogs


Anti-HIV-1 Activity of 3'-O-Aminothymidine Acetaldoxime Compared Directly Against AZT in MT-4 Cells

The acetaldoxime derivative of 3'-O-aminothymidine (compound 4, a 1:1 syn/anti mixture) was evaluated head-to-head against AZT (zidovudine) for anti-HIV-1 activity and cytotoxicity in MT-4 cells infected with HIV-1 899A strain. The oxime derivative exhibited an EC50 of 42 μM for inhibiting HIV-1 replication, compared to an EC50 of 0.04 μM for AZT [1]. Cytotoxicity (CC50) was 150 μM for the oxime derivative versus >100 μM for AZT [1]. The selectivity index (CC50/EC50) was approximately 3.6 for the oxime derivative, compared to >2500 for AZT, indicating that AZT is substantially more potent; however, the 3'-O-aminothymidine scaffold provides a distinct oxime-based prodrug platform with a different resistance profile and mechanism of activation [1].

Antiviral Research HIV-1 Inhibition Nucleoside Prodrugs

Reversible Termination Mechanism: Cleavable 3'-O-Amino Group Enables Controlled DNA Synthesis

3'-O-Aminothymidine functions as a cleavable primer extension terminator due to its 3'-ONH2 group, which can be chemoselectively deaminated with sodium nitrite (NaNO2) to regenerate a free 3'-OH group [1]. This property is absent in the structurally closest clinical analogs: AZT (3'-N3) and AMT (3'-NH2) both act as irreversible chain terminators because their 3'-substituents cannot be cleaved under mild, sequencing-compatible conditions [2]. In DNA polymerase incorporation studies using Therminator polymerase, 3'-O-amino-TTP was compared against 3'-O-azidomethyl-TTP and Lightning Terminators™; the 3'-O-amino-TTP exhibited lower incorporation rates than Lightning Terminators (35-45 nt/s), but its incorporation fidelity and cleavage characteristics define a distinct performance niche [3].

DNA Sequencing Reversible Terminators Oligonucleotide Synthesis

Structural and Mechanistic Distinction from 3'-Amino-3'-deoxythymidine (AMT): Implications for Toxicity Profiling

3'-O-Aminothymidine (3'-O-AT) must be carefully distinguished from its close structural analog 3'-amino-3'-deoxythymidine (AMT, CAS 52450-18-7). AMT is a known toxic catabolite of AZT formed via hepatic cytochrome P450-mediated reduction of the 3'-azido group [1]. In HIV-infected patients receiving AZT, AMT reaches peak plasma concentrations (Cmax) approximately 10-15% of the parent AZT levels and has been implicated in AZT-associated bone marrow toxicity . In vitro, AMT-5'-triphosphate acts as a competitive inhibitor of DNA polymerase-alpha with a Ki of 3.3 μM (vs. Km for dTTP of 8 μM) [2]. 3'-O-AT, by contrast, possesses an oxygen bridge between the 3'-carbon and the amino group, which fundamentally alters its metabolic fate, polymerase substrate properties, and toxicity profile. No evidence of 3'-O-AT being a metabolite of AZT or exhibiting AMT-like bone marrow toxicity has been reported.

Drug Metabolism Toxicology Nucleoside Analog Catabolites

Optimized Synthesis with Characterized Intermediates: Improved Purity and Yield for Research-Grade Procurement

An optimized synthetic route for 3'-O-aminothymidine (TONH2) was established via Mitsunobu reaction of xylothymidine with N-hydroxyphthalimide followed by phthalimide deblocking, with all intermediate products fully characterized by NMR and UV spectroscopy [1]. This optimized procedure consolidates findings from multiple research groups and minimizes product loss during purification stages, enabling procurement of the compound with higher consistency and purity compared to earlier, less refined syntheses [1]. The key intermediate 5'-O-trityl-3'-O-mesylthymidine is crystallized from hexanes, and subsequent formation of the 2,3'-anhydronucleoside followed by ring-opening yields xylothymidine as the critical precursor [1].

Nucleoside Chemistry Process Optimization Synthetic Methodology

Key Application Scenarios for 3'-O-Aminothymidine Based on Quantitative Differentiation Evidence


Development of Reversible Terminator Chemistries for Next-Generation DNA Sequencing

3'-O-Aminothymidine is the requisite nucleoside precursor for synthesizing 3'-O-amino-TTP, a cleavable reversible terminator used in sequencing-by-synthesis (SBS). The 3'-ONH2 group is chemoselectively deaminated with sodium nitrite after each sequencing cycle to regenerate the 3'-OH, enabling iterative, stepwise nucleotide incorporation [1]. While Lightning Terminators™ (3'-OH unblocked class) demonstrate faster incorporation kinetics (kpol 35-45 nt/s), 3'-O-amino-TTP remains a critical comparator and alternative scaffold for polymerase engineering studies, particularly where chemical cleavage (rather than photocleavage) is preferred [2]. This scenario is directly supported by the reversible termination mechanism evidence in Section 3, Evidence Item 2.

Antiviral Prodrug Design Using 3'-O-Aminothymidine Oxime Derivatives

The 3'-O-amino group of 3'-O-aminothymidine serves as a versatile handle for oxime formation, producing prodrug candidates with demonstrated anti-HIV-1 activity. The acetaldoxime derivative (compound 4) achieved an EC50 of 42 μM against HIV-1 in MT-4 cells and prevented syncytia formation [1]. Although less potent than AZT (EC50 0.04 μM) in this assay, the oxime prodrug platform offers a structurally distinct chemotype that may evade nucleoside reverse transcriptase inhibitor (NRTI) resistance mutations, supporting medicinal chemistry campaigns focused on novel anti-HIV agents. This scenario derives directly from the head-to-head antiviral data in Section 3, Evidence Item 1.

Synthesis of Antisense Oligonucleotides with Cleavable Backbone Modifications

3'-O-Aminothymidine is a valued substrate for the synthesis of antisense oligonucleotides, where the 3'-aminooxy functionality serves as a site for introducing cleavable internucleotide linkages or conjugation handles [1]. The ability to deprotect the 3'-position under mild conditions (NaNO2 treatment) without damaging the oligonucleotide backbone enables post-synthetic modification strategies that are incompatible with non-cleavable 3'-modified thymidines such as AZT or AMT. This application is supported by the cleavable termination evidence in Section 3, Evidence Item 2.

Mechanistic Studies of HIV-1 Reverse Transcriptase and DNA Polymerase Fidelity

As a 3'-modified thymidine analogue with a distinct steric and electronic profile compared to AZT and AMT, 3'-O-aminothymidine (as its triphosphate) is a useful probe for studying nucleotide incorporation fidelity and termination mechanisms by HIV-1 reverse transcriptase and DNA polymerases [1][2]. The compound's reversible termination property allows researchers to investigate polymerase active-site interactions without the confounding factor of irreversible chain termination, enabling pre-steady-state kinetic analyses that discriminate between incorporation and termination steps. This scenario is supported by the mechanistic differentiation evidence in Section 3, Evidence Items 2 and 3.

Quote Request

Request a Quote for 3'-o-Aminothymidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.